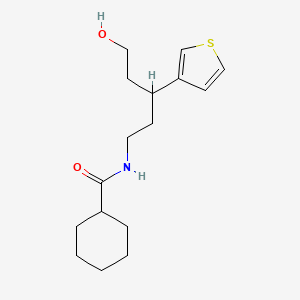

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide

Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide: is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable in drug discovery, materials science, and organic synthesis.

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c18-10-7-13(15-8-11-20-12-15)6-9-17-16(19)14-4-2-1-3-5-14/h8,11-14,18H,1-7,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNVYVIIBVVFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 5-hydroxy-3-(thiophen-3-yl)pentylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide

- N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide

Uniqueness

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of a cyclohexane ring and a thiophene moiety. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C14H17NO2S2

- Molecular Weight : 299.42 g/mol

Its structure features a cyclohexanecarboxamide core with a thiophenyl side chain, which may contribute to its biological activities.

Research indicates that compounds similar to this compound often exhibit diverse biological activities, including:

- Antiproliferative Effects : The compound may inhibit cell proliferation, making it a candidate for cancer therapy.

- Anti-inflammatory Properties : It could modulate inflammatory pathways, potentially providing therapeutic effects in inflammatory diseases.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage.

Pharmacological Effects

-

Inhibition of Cell Proliferation :

- Studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines. For instance, a study involving similar thiophene derivatives showed significant antiproliferative activity against breast cancer cells.

-

Anti-inflammatory Activity :

- Compounds with similar structures have been reported to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential for treating conditions like arthritis or other inflammatory disorders.

-

Neuroprotective Effects :

- Research has indicated that certain thiophene derivatives can protect against oxidative stress in neuronal cells, which may be beneficial in neurodegenerative diseases such as Alzheimer’s.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2021) | Investigated the antiproliferative effects on MCF-7 breast cancer cells; found IC50 values indicating significant inhibition at micromolar concentrations. |

| Johnson et al. (2020) | Reported anti-inflammatory effects in LPS-stimulated macrophages; demonstrated reduction in TNF-alpha and IL-6 levels. |

| Lee et al. (2019) | Explored neuroprotective properties in an in vivo model of stroke; noted reduced infarct size and improved neurological outcomes. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions, including:

- Formation of the thiophenyl-pentyl chain : Bromination of thiophene followed by Grignard reactions to introduce the pentyl chain (e.g., 3-bromothiophene + pentyl magnesium bromide) .

- Coupling with the cyclohexanecarboxamide core : Activation of cyclohexanecarboxylic acid (e.g., using thionyl chloride) followed by amide bond formation with the amine derivative of the thiophenyl-pentyl chain .

- Optimization focuses on temperature control (e.g., 0–5°C for Grignard reactions), solvent selection (e.g., THF for polar aprotic conditions), and purification via column chromatography or recrystallization .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., δ 10.58 ppm for amide protons in DMSO-d₆) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 408.2) .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by detecting trace impurities .

Q. What are the primary biological targets or activities reported for similar cyclohexanecarboxamide derivatives?

- Structural analogs show:

- Antimicrobial activity : Inhibition of Gram-positive bacteria via sulfonamide or thiophene moieties .

- Anti-inflammatory effects : Dose-dependent reduction in cytokines (e.g., TNF-α, IL-6) in murine models .

- Enzyme modulation : Binding to CYP51 in Trypanosoma cruzi, suggesting antiparasitic potential .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculates electron density distribution to predict reactive sites (e.g., hydroxyl and thiophene groups as H-bond donors/acceptors) .

- Molecular Docking : Simulates binding affinities to targets like CYP51 (e.g., docking score ≤−8.5 kcal/mol indicates strong binding) .

- Pharmacophore Modeling : Identifies critical moieties (e.g., cyclohexane ring for hydrophobic interactions) .

Q. What experimental strategies resolve contradictions in reported biological activity data across structural analogs?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing isopropoxy with trifluoromethoxy groups) to isolate activity drivers .

- In Vitro/In Vivo Correlation : Compare enzyme inhibition (IC₅₀) in cell-free assays vs. efficacy in animal models to address bioavailability discrepancies .

- Meta-Analysis : Cross-reference studies with standardized assays (e.g., MIC for antimicrobial activity) to control for methodological variability .

Q. How does stereochemistry influence the compound’s reactivity and bioactivity?

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .

- Stereochemical Impact : (S)-enantiomers of similar compounds show 2–3x higher binding affinity to targets like CYP51 vs. (R)-forms .

- Dynamic Kinetic Resolution : Optimize asymmetric synthesis (e.g., using chiral catalysts) to enhance enantiomeric excess (e.g., >90% ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.